molecular formula C7H12ClNO2 B2792812 rel-(1S,2R,6S)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride CAS No. 2173992-30-6

rel-(1S,2R,6S)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride

Cat. No. B2792812
CAS RN: 2173992-30-6
M. Wt: 177.63
InChI Key: DKXUTVCDDGFMPM-KJESCUSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO2.ClH/c9-7(10)6-5-3-4(5)1-2-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.63. It is a solid at room temperature . The compound should be stored at 4°C in a sealed container, away from moisture .

Scientific Research Applications

Synthesis and Characterization

  • Facile Synthesis : A study describes a facile multigram scale preparation of a closely related compound, (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, highlighting improvements in stereoselective synthesis and purification steps (Tararov et al., 2002).
  • Aza-Diels-Alder Reactions : Another research outlines the synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates derivatives through Aza-Diels-Alder reactions, providing insights into asymmetric synthesis (Waldmann & Braun, 1991).
  • Intramolecular Photocycloaddition : The synthesis of 3-azabicyclo[3.2.0]heptane derivatives as γ-aminobutyric acid analogues through a sensitized intermolecular [2+2] photocycloaddition presents a novel approach to bicyclic analogues (Petz & Wanner, 2013).

Potential Applications in Medicinal Chemistry

  • Building Block for Drug Design : A comprehensive study on the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid demonstrates its potential as a useful building block in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010).
  • Conformationally Constrained Amino Acids : Research into the synthesis of enantiomerically pure analogues of 3-hydroxyproline showcases the preparation of novel restricted analogues, highlighting their importance in the design of peptidomimetics and drug development (Avenoza et al., 2002).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

(1S,2R,6S)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-5-3-4(5)1-2-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXUTVCDDGFMPM-KJESCUSBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2C1C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]([C@@H]2[C@H]1C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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